K-14585 - 880546-17-8

K-14585

Catalog Number: EVT-271448
CAS Number: 880546-17-8
Molecular Formula: C51H56Cl2N8O4
Molecular Weight: 915.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
K-14585 is a proteinase-activated receptor 2 antagonist. Pretreatment with K-14585 inhibited PAR(2)-mediated p65 NFkappaB phosphorylation and NFkappaB-DNA binding. K-14585 inhibited SLIGKV-stimulated IL-8 production, but given alone increased IL-8. K-14585 antagonized PAR(2) competitively, resulting in inhibition of PAR(2)-mediated signalling and physiological responses both in vitro and in vivo. K-14585 could be useful in evaluating PAR(2)-mediated biological events and might lead to a new generation of therapeutically useful antagonists.
Source and Classification

K-14585 was synthesized as part of research efforts focused on PAR2 antagonism, which is crucial for developing therapeutic agents targeting inflammatory diseases. It falls under the category of peptide antagonists, specifically designed to inhibit PAR2-mediated signaling pathways. The compound has been studied for its dual effects—acting as both an antagonist and an agonist depending on the concentration used, which highlights its complex pharmacological profile .

Synthesis Analysis

The synthesis of K-14585 typically involves multi-step organic synthesis techniques. Key steps include:

  1. Formation of the Indole Derivative: The synthesis begins with the preparation of an indole structure, which is a common motif in many bioactive compounds.
  2. Introduction of Functional Groups: Subsequent reactions introduce various functional groups, including the dichlorophenyl and pyrrolidinyl moieties, essential for the compound's biological activity.
  3. Peptide Coupling: The final stages involve peptide coupling techniques to assemble the amino acid components into the final peptide structure.

Specific parameters such as temperature, solvent choice, and reaction times are critical during these steps to ensure high yields and purity of K-14585.

Molecular Structure Analysis

K-14585's molecular structure can be described as follows:

  • Molecular Formula: C₁₈H₁₈Cl₂N₄O₃
  • Molecular Weight: Approximately 396.27 g/mol
  • Structural Features:
    • The presence of a dichlorophenyl group enhances its binding affinity to PAR2.
    • The indole ring contributes to its lipophilicity, aiding membrane penetration.
    • The peptide backbone provides specificity in receptor interaction.

The three-dimensional conformation of K-14585 allows it to fit into the binding pocket of PAR2 effectively, facilitating its antagonistic action .

Chemical Reactions Analysis

K-14585 engages in several significant chemical reactions within biological systems:

  1. Inhibition of PAR2-Mediated Signaling: It inhibits intracellular calcium mobilization and pro-inflammatory signaling pathways activated by PAR2 ligands.
  2. Effects on MAP Kinase Pathways: K-14585 selectively inhibits p38 MAP kinase phosphorylation while not affecting extracellular signal-regulated kinase activation at lower concentrations. At higher concentrations, it can stimulate p38 MAP kinase activation independently of PAR2 .
  3. Influence on Cytokine Production: The compound has been shown to reduce interleukin-8 production in response to PAR2 activation while inducing IL-8 production when administered alone at certain concentrations .
Mechanism of Action

The mechanism of action for K-14585 involves:

  1. Competitive Antagonism: At low concentrations, K-14585 acts as a competitive antagonist at the PAR2 receptor, blocking receptor activation by endogenous ligands.
  2. Partial Agonism: At higher concentrations, it exhibits partial agonist activity, which leads to unexpected stimulation of certain signaling pathways like p38 MAP kinase.
  3. Signal Modulation: The duality in action suggests that K-14585 may induce different conformations in the receptor that activate distinct signaling cascades depending on concentration levels .
Physical and Chemical Properties Analysis

K-14585 possesses several notable physical and chemical properties:

These properties are crucial for its formulation into therapeutic agents.

Applications

K-14585 has potential applications in various scientific fields:

  1. Pharmacology: As a tool compound for studying PAR2-related signaling pathways and their implications in inflammatory diseases.
  2. Drug Development: It serves as a lead compound for developing new therapeutics targeting pain management and inflammatory responses mediated by PAR2.
  3. Research Tool: Utilized in experimental settings to dissect the role of PAR2 in cellular signaling and disease mechanisms.

The dual effects observed with K-14585 make it particularly interesting for further investigation into receptor pharmacology and therapeutic applications .

Discovery and Development of K-14585

DEL Screening Platforms for Hit Identification

DNA-encoded library (DEL) technology has revolutionized hit identification in drug discovery by enabling the ultra-high-throughput screening of chemically diverse compound collections. DELs leverage combinatorial chemistry to generate libraries exceeding billions of molecules, significantly outpacing the scale of traditional high-throughput screening (HTS) collections (typically 1–3 million compounds). This expansive coverage of chemical space increases the probability of identifying novel chemotypes against challenging targets [2]. Unlike conventional HTS, DEL design minimizes human selection bias by incorporating vast numbers of commercially available building blocks, allowing unprecedented sampling of accessible chemical space. For instance, single DELs can surpass the 275 million compounds in the CAS Registry, encompassing more drug-like molecules than have ever been synthesized historically [2].

K-14585 (N-[1-(2,6-dichlorophenyl)methyl]-3-(1-pyrrolidinylmethyl)-1H-indol-5-yl]aminocarbonyl}-glycinyl-L-lysinyl-L-phenylalanyl-N-benzhydrylamide) exemplifies a compound discovered through advanced screening paradigms. As a peptide-based antagonist of proteinase-activated receptor-2 (PAR2), its identification likely involved screening encoded libraries against PAR2’s extracellular or transmembrane domains. DEL screening outputs prioritize compounds with unique binding modes, as evidenced by K-14585’s subsequent validation in PAR2-dependent cellular assays [1] [8].

Structural Novelty in Ligand-Target Interactions

K-14585 exhibits a dual mechanism of action as a partial agonist/antagonist of PAR2, a G-protein-coupled receptor (GPCR) implicated in inflammation, pain, and cancer. Biochemical characterization reveals that K-14585’s activity is concentration-dependent:

  • Antagonism (5 µM): Inhibits PAR2-activating peptide (SLIGKV-OH)-stimulated responses, including:
  • Reduction of [³H] inositol phosphate accumulation (indicating suppression of Gq/11 signaling) [1].
  • Inhibition of p38 MAPK phosphorylation, p65 NF-κB activation, and IL-8 production [1].
  • Agonism (30 µM): Activates PAR2-dependent pathways independently, including p38 MAPK phosphorylation and NF-κB transcriptional activity [1].

This duality stems from ligand-directed signaling, where K-14585 stabilizes distinct receptor conformations. Notably, SLIGKV-induced p38 activation is sensitive to the Gq/11 inhibitor YM-254890, whereas K-14585’s agonist effects are Gq/11-independent. This suggests PAR2 engages alternative signaling cascades (e.g., β-arrestin) upon binding K-14585 [1]. Structural mapping using mutagenesis or crystallography (though not yet reported for K-14585) could clarify residues critical for this biased signaling. Similar DEL-derived ligands (e.g., a c-MET kinase inhibitor) induce unique protein conformations, such as helical reorganization in the kinase’s αC-helix, underscoring DEL’s ability to reveal novel mechanistic paradigms [2].

Table 1: Key Signaling Effects of K-14585 in PAR2-Expressing Cells

ConcentrationEffect on SLIGKV-OH StimulationEffect as MonotherapySignaling Pathway
5 µMInhibition of [³H]inositol phosphate accumulationNo effectGq/11-dependent
5 µMInhibition of p38 phosphorylationNo effectGq/11-dependent
30 µMNot testedp38 phosphorylationGq/11-independent
30 µMInhibition of IL-8 productionInduction of IL-8NF-κB-dependent

Comparative Analysis with HTS and Fragment-Based Discovery

K-14585’s discovery highlights synergies and distinctions between DEL, HTS, and fragment-based drug discovery (FBDD):

  • Chemical Space Coverage:
  • DEL libraries (10⁹–10¹¹ compounds) access broader regions of chemical space than HTS (10⁶ compounds) or FBDD (10³–10⁴ fragments). Fragments achieve high pharmacophore diversity with minimal compounds due to low molecular complexity, while DEL achieves diversity via scale [2] [10].
  • K-14585’s peptide-mimetic structure aligns with DEL’s strength in identifying non-classical chemotypes.

  • Hit Characteristics:

  • FBDD hits typically exhibit weak affinity (µM–mM Kd) but high ligand efficiency (binding energy per atom). They serve as efficient starting points for optimization [3] [10].
  • DEL/HTS hits are more potent (nM–µM) but may have suboptimal physicochemical properties. K-14585’s moderate potency (µM range) reflects its peptide origin but demonstrates functional selectivity uncommonly achieved via HTS [1] [6].

  • Target Compatibility:

  • PAR2, like other GPCRs, is challenging for HTS due to membrane localization and complex signaling readouts. DEL’s solution-phase screening accommodates membrane proteins, while FBDD requires biophysical validation (e.g., SPR, NMR) [6] [10].
  • FBDD has succeeded against "undruggable" targets (e.g., KRASᴳ¹²ᶜ via sotorasib), while DEL excels in identifying allosteric or conformationally selective ligands like K-14585 [10].

Table 2: Comparison of Screening Technologies in Hit Identification

ParameterHTSFBDDDEL
Library Size10⁵–10⁶10³–10⁴10⁹–10¹¹
Hit AffinitynM–µMµM–mMnM–µM
Chemical SpaceModerateHigh (per compound)Ultra-high
Target FlexibilityBiochemical/cell assaysBiophysics requiredSolution-phase compatible
K-14585 RelevanceModerate (potency-focused)High (efficiency-focused)High (novelty-focused)

Properties

CAS Number

880546-17-8

Product Name

K-14585

IUPAC Name

(2S)-6-amino-N-[(2S)-1-(benzhydrylamino)-1-oxo-3-phenylpropan-2-yl]-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-5-yl]carbamoylamino]acetyl]amino]hexanamide

Molecular Formula

C51H56Cl2N8O4

Molecular Weight

915.9 g/mol

InChI

InChI=1S/C51H56Cl2N8O4/c52-42-21-14-22-43(53)41(42)34-61-33-38(32-60-27-12-13-28-60)40-30-39(24-25-46(40)61)56-51(65)55-31-47(62)57-44(23-10-11-26-54)49(63)58-45(29-35-15-4-1-5-16-35)50(64)59-48(36-17-6-2-7-18-36)37-19-8-3-9-20-37/h1-9,14-22,24-25,30,33,44-45,48H,10-13,23,26-29,31-32,34,54H2,(H,57,62)(H,58,63)(H,59,64)(H2,55,56,65)/t44-,45-/m0/s1

InChI Key

ADEQJSQZZXWZPW-GSVOJQHPSA-N

SMILES

C1CCN(C1)CC2=CN(C3=C2C=C(C=C3)NC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6)CC7=C(C=CC=C7Cl)Cl

Solubility

Soluble in DMSO

Synonyms

K-14585; K 14585; K14585.

Canonical SMILES

C1CCN(C1)CC2=CN(C3=C2C=C(C=C3)NC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6)CC7=C(C=CC=C7Cl)Cl

Isomeric SMILES

C1CCN(C1)CC2=CN(C3=C2C=C(C=C3)NC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6)CC7=C(C=CC=C7Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.